methan(17O)ol
Description
Methan(17O)ol (CH₃¹⁷OH) is an isotopologue of methanol where the oxygen atom is replaced by the ¹⁷O isotope. Oxygen-17 is a stable, NMR-active isotope with a nuclear spin quantum number (I) of 5/2 and a natural abundance of 0.038% . Due to its low abundance, ¹⁷O enrichment is required for practical applications, significantly increasing production costs . This compound is primarily utilized in solid-state nuclear magnetic resonance (SSNMR) studies to investigate oxygen environments in materials such as metal-organic frameworks (MOFs) and catalysts. Its unique isotopic signature enables the detection of oxygen-containing functional groups, electric field gradient (EFG) parameters, and chemical shift tensors, providing insights into molecular dynamics and structural heterogeneity .
Properties
Molecular Formula |
CH4O |
|---|---|
Molecular Weight |
33.042 g/mol |
IUPAC Name |
methan(17O)ol |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i2+1 |
InChI Key |
OKKJLVBELUTLKV-VQEHIDDOSA-N |
Isomeric SMILES |
C[17OH] |
Canonical SMILES |
CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methan(17O)ol can be synthesized through several methods:
Steam Reforming of Natural Gas: This involves the conversion of natural gas into synthesis gas (a mixture of hydrogen and carbon monoxide) followed by catalytic conversion into methanol.
Direct Catalytic Oxidation of Methane: Methane is directly oxidized to methanol using catalysts such as copper-based zeolites.
Hydrogenation of Carbon Dioxide: Carbon dioxide is hydrogenated to produce methanol.
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for regular methanol, with the incorporation of oxygen-17 isotope in the process. This can be achieved by using oxygen-17 enriched water in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methan(17O)ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to formaldehyde and further to formic acid.
Reduction: It can be reduced to methane under specific conditions.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like hydrogen halides (HCl, HBr) are commonly used.
Major Products
Oxidation: Formaldehyde, formic acid.
Reduction: Methane.
Substitution: Methyl halides (e.g., methyl chloride).
Scientific Research Applications
Methan(17O)ol has several scientific research applications:
Biology: Employed in metabolic studies to trace the incorporation of methanol in biological systems.
Medicine: Utilized in imaging studies, particularly in magnetic resonance imaging (MRI), due to the magnetic properties of oxygen-17.
Industry: Used in the production of formaldehyde, acetic acid, and other chemicals.
Mechanism of Action
The mechanism of action of methan(17O)ol involves its interaction with various molecular targets and pathways:
Oxidation Pathway: This compound is oxidized by enzymes such as alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid.
Reduction Pathway: Involves the reduction of this compound to methane by specific reducing agents.
Substitution Pathway: The hydroxyl group in this compound is replaced by other functional groups through nucleophilic substitution reactions.
Comparison with Similar Compounds
Isotopic Variants of Methanol
Table 1: Key Isotopologues of Methanol and Their Applications
Key Differences:
- NMR Utility: this compound is uniquely valuable for ¹⁷O SSNMR due to the isotope’s spin-5/2 nucleus, which provides detailed EFG and chemical shift data. In contrast, methanol-d₁ is used for ²H NMR or to eliminate ¹H interference in solvent studies .
- Cost and Accessibility: ¹⁷O enrichment is expensive, limiting this compound’s use to specialized research. Methanol-18O and deuterated variants are more accessible but serve distinct purposes (e.g., isotopic tracing or solvent effects) .
- Isotope Effects: Deuterated methanol exhibits significant kinetic isotope effects (e.g., 1.39-fold rate reduction in solvolysis), while ¹⁷O substitution has minimal impact on reaction kinetics but is critical for NMR sensitivity .
Comparison with Other Oxygen-Containing Solvents
This compound is distinguished from non-methanol oxygenated solvents (e.g., ethanol, acetone) by its isotopic labeling and niche applications. For example:
- Water-17O : Widely used in hydrological and atmospheric studies (e.g., Δ¹⁷O in CO₂ or nitrate) but unrelated to organic synthesis .
Role in Material Science
This compound is critical for preparing ¹⁷O-enriched MOFs, where it reacts with metal precursors to incorporate ¹⁷O into the framework. This allows SSNMR to distinguish surface vs. bulk oxygen sites, a capability absent in non-isotopic methanol . For example, Wang et al. (2017) used surface-selective ¹⁷O labeling to resolve oxygen dynamics in ceria nanoparticles .
Structural Analysis via SSNMR
Studies using this compound have revealed:
- MOF Dynamics : ¹⁷O SSNMR identified distinct oxygen species in MOFs, correlating with catalytic activity .
- Surface Chemistry: In ceria nanomaterials, ¹⁷O NMR resolved oxygen vacancies and surface terminations .
Limitations and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
